molecular formula C10H14O2 B13621995 4-(2-Hydroxyethyl)-2,6-dimethylphenol

4-(2-Hydroxyethyl)-2,6-dimethylphenol

Cat. No.: B13621995
M. Wt: 166.22 g/mol
InChI Key: BKHOVWQAQCXLBF-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-2,6-dimethylphenol is a versatile chemical intermediate of significant interest in advanced organic synthesis and materials science. Its molecular structure, incorporating both phenolic and hydroxyethyl functionalities, makes it a valuable precursor for developing high-performance polymers. Related compounds, such as 2,6-dimethylphenol, are industrially important monomers for producing poly(1,4-phenylene ether) (PPE) thermoplastics via oxidative coupling polymerization . These polymers are valued for their high glass transition temperatures, excellent mechanical properties, and low dielectric constants, making them suitable for applications in electrical appliances and high-frequency communications . In pharmaceutical research, this compound's structural motif is highly relevant for synthesizing complex molecules. The synthesis of high-purity hydroxyethylphenol derivatives is a critical step in developing active pharmaceutical ingredients, with some analogs investigated for potential therapeutic applications . The compound serves as a key building block in organic synthesis, enabling access to more complex architectures through further chemical modification of its hydroxyl groups. Researchers utilize this chemical for developing novel flame-retardant materials, as incorporating specific functional groups into polymer backbones, such as poly(2,6-dimethyl-1,4-phenylene oxide)s, can enhance thermal stability and char yield . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2,6-dimethylphenol

InChI

InChI=1S/C10H14O2/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,11-12H,3-4H2,1-2H3

InChI Key

BKHOVWQAQCXLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCO

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 4 2 Hydroxyethyl 2,6 Dimethylphenol

Electrophilic Aromatic Substitution Reactions at the Phenolic Ring

The phenolic ring of 4-(2-Hydroxyethyl)-2,6-dimethylphenol is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the strongly activating hydroxyl group and two activating methyl groups. However, the substitution pattern significantly dictates the regiochemical outcome of these reactions. With the ortho and para positions relative to the powerful hydroxyl directing group being occupied by methyl groups and the hydroxyethyl (B10761427) group, respectively, electrophilic attack is sterically hindered at these sites.

Consequently, electrophilic substitution reactions, such as halogenation, occur at the available meta positions (C3 and C5) relative to the hydroxyl group. Research on the bromination of this compound has led to the successful synthesis and characterization of 2,6-Dibromo-4-(2-hydroxyethyl)phenol. nih.gov Similarly, nitration of related 4-substituted-2,6-dimethylphenols has been shown to proceed at the C3 and C5 positions. ijcce.ac.ir In some cases, particularly with strong nitrating agents, the reaction can proceed through addition pathways to form cyclohexadienone derivatives rather than direct substitution. documentsdelivered.com

Substituent Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of electrophilic substitution on the this compound ring are governed by the cumulative electronic and steric effects of its substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, activating the ring and stabilizing the cationic intermediate (the arenium ion) formed during the reaction. youtube.com The hydroxyethyl (-CH₂CH₂OH) group at the para position is generally considered to be weakly electron-withdrawing by induction, which has a minor deactivating effect.

The directing effects of the substituents are paramount. The hydroxyl group is a powerful ortho, para-director. The methyl groups also direct ortho and para. However, since both ortho positions (C2, C6) and the para position (C4) are already substituted, the normally strong directing influence of these activating groups is redirected. This forces incoming electrophiles to attack the less electronically favored, but sterically accessible, meta positions (C3, C5). The steric hindrance provided by the two ortho methyl groups also plays a significant role in preventing attack at or adjacent to these positions.

Substituent GroupPositionElectronic EffectActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)C1+R >> -I (Strongly Electron-Donating)Strongly ActivatingOrtho, Para
-CH₃ (Methyl)C2, C6+I (Electron-Donating)ActivatingOrtho, Para
-CH₂CH₂OH (Hydroxyethyl)C4-I (Weakly Electron-Withdrawing)Weakly DeactivatingMeta

Reactions Involving the Hydroxyethyl Side Chain

The hydroxyethyl side chain possesses a primary alcohol functionality, which imparts a secondary mode of reactivity to the molecule, distinct from the aromatic ring. This alcohol can undergo a variety of transformations typical of primary alcohols.

Oxidation and Reduction Pathways of the Alcohol Functionality

The primary alcohol of the hydroxyethyl group can be oxidized to form either an aldehyde, (4-(2-oxoethyl)-2,6-dimethylphenol), or a carboxylic acid, (2-(4-hydroxy-3,5-dimethylphenyl)acetic acid), using appropriate oxidizing agents. However, the electron-rich nature of the phenolic ring complicates these transformations, as the ring itself is susceptible to oxidation.

In reactions with strong oxidizing agents, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆), phenols are prone to oxidative coupling. Studies on the structurally similar 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol show that it undergoes an oxidative self-coupling reaction to form a complex spiro-dienone product. researchgate.net This indicates that the reaction likely proceeds through a phenoxy radical intermediate, with subsequent intramolecular reactions involving the hydroxyethyl side chain. researchgate.net Achieving selective oxidation of the side chain without affecting the phenolic ring requires mild and specific oxidizing agents.

Reduction of the primary alcohol functionality is not a typical pathway unless it is first converted into a better leaving group, such as a tosylate, and then subjected to reduction with a hydride reagent like lithium aluminum hydride.

Esterification and Etherification Reactions

The primary alcohol of the hydroxyethyl side chain readily undergoes esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. organic-chemistry.org These reactions are typically catalyzed by an acid (Fischer esterification) or occur under basic conditions when using more reactive acylating agents. nih.govunc.edu This reactivity allows for the introduction of a wide variety of ester functional groups onto the molecule.

Similarly, etherification of the side-chain alcohol can be accomplished. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common method. Studies on the etherification of the related 2,6-dimethylphenol (B121312) have explored the mechanistic pathways, which can proceed via either an SN1 or SN2 mechanism depending on the structure of the alkyl halide. walisongo.ac.idwisc.edu

Intermolecular Interactions and Self-Assembly Tendencies

The molecular structure of this compound, featuring both hydrogen-bond donors (phenolic and alcoholic -OH) and a π-system, facilitates a range of intermolecular interactions that can lead to self-assembly into ordered supramolecular structures.

Detailed crystallographic analysis of the closely related 2,6-Dibromo-4-(2-hydroxyethyl)phenol provides significant insight into these interactions. nih.gov The crystal structure reveals extensive hydrogen bonding. The molecules form inversion dimers through pairs of O—H···O hydrogen bonds involving the phenolic hydroxyl groups of one molecule and the side-chain hydroxyl of another. nih.gov These dimers are then linked into polymeric chains through further hydrogen bonding. nih.gov

In addition to strong hydrogen bonds, the crystal packing is stabilized by weaker interactions, including π–π stacking between the aromatic rings of adjacent molecules and, in the case of the brominated analogue, halogen-halogen (Br···Br) and O—H···Br contacts. nih.gov It is highly probable that the non-brominated parent compound exhibits similar strong hydrogen bonding and π–π stacking interactions, which would be the primary driving forces for its self-assembly in the solid state. The interplay of these forces dictates the formation of specific, ordered crystalline lattices. nih.govchemrxiv.org

Interaction TypeDescriptionObserved in Analogue nih.gov
O—H···O Hydrogen BondingStrong interaction between hydroxyl groups, leading to the formation of dimers and polymeric chains.Yes
π–π StackingAttractive, noncovalent interaction between aromatic rings, contributing to crystal packing.Yes
O—H···Br Hydrogen BondingWeaker hydrogen bond involving the bromine substituent as an acceptor.Yes
Br···Br InteractionsHalogen bonding contributing to the stability of the crystal lattice.Yes

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Probes

The mechanisms of the various reactions involving this compound can be investigated using a combination of kinetic studies and spectroscopic analysis. For the oxidative coupling reactions of hindered phenols, kinetic studies are often employed to determine the reaction order and rate constants. For example, the oxidation of 2,6-dimethylphenol to its corresponding diphenoquinone (B1195943) has been studied kinetically to elucidate the role of the catalyst and the substrate in the rate-determining step. scirp.org Such studies often involve monitoring the reaction progress using UV-Vis spectrophotometry. scirp.org

Spectroscopic methods are indispensable for identifying reactants, intermediates, and products to map out a reaction pathway. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the precise structure of reaction products, such as in the characterization of the spiro-dienone from oxidative coupling or the isomeric ethers from Williamson synthesis. researchgate.netwalisongo.ac.id Fourier-transform infrared (FTIR) spectroscopy is useful for monitoring the appearance or disappearance of key functional groups, such as the conversion of a hydroxyl group to an ester carbonyl.

Mechanistic pathways, such as the competition between SN1 and SN2 routes in etherification, can be probed by carefully designed experiments, for instance, by using competing electrophiles and analyzing the product ratios via techniques like gas chromatography-mass spectrometry (GC-MS). walisongo.ac.id

Derivatives and Analogues of 4 2 Hydroxyethyl 2,6 Dimethylphenol: Synthesis and Structure Activity Relationships

Synthesis of Alkylated, Acylated, and Substituted Phenolic Derivatives

The synthesis of derivatives of 4-(2-Hydroxyethyl)-2,6-dimethylphenol can be approached by modifying its three main functional components: the phenolic hydroxyl group, the hydroxyethyl (B10761427) side chain, and the aromatic ring.

Alkylation and Acylation of the Hydroxyl Groups:

The phenolic hydroxyl and the primary alcohol of the hydroxyethyl group can undergo standard alkylation and acylation reactions. Ether derivatives can be prepared by Williamson ether synthesis, reacting the sodium or potassium salt of this compound with an alkyl halide. The relative reactivity of the two hydroxyl groups can be controlled by the choice of reaction conditions. The phenolic hydroxyl is more acidic and will be deprotonated preferentially with a mild base, allowing for selective alkylation at this position.

Acylation of the hydroxyl groups to form esters can be achieved using acyl chlorides or anhydrides in the presence of a base. For instance, the acylation of the related precursor, 2,6-dimethylphenol (B121312), with propanoyl chloride has been demonstrated, yielding 2,6-dimethylphenyl propanoate. A similar approach can be envisioned for the selective or complete acylation of this compound.

Substitution on the Aromatic Ring:

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and alkyl groups. However, the steric hindrance from the two methyl groups ortho to the hydroxyl group directs incoming electrophiles to the meta positions relative to the hydroxyl group (positions 3 and 5).

Common electrophilic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring can be achieved using appropriate halogenating agents.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric and sulfuric acid, though conditions must be carefully controlled to avoid oxidation.

Friedel-Crafts Alkylation and Acylation: These reactions can introduce further alkyl or acyl groups onto the aromatic ring, although the steric hindrance may limit the scope of suitable electrophiles.

Exploration of Steric and Electronic Modifications on Reactivity and Properties

The reactivity and properties of this compound derivatives are significantly influenced by steric and electronic factors.

Steric Effects:

The two methyl groups at the 2 and 6 positions of the phenolic ring create significant steric hindrance around the phenolic hydroxyl group. This steric shielding has several consequences:

Reduced Reactivity of the Phenolic Hydroxyl: The bulky methyl groups can hinder the approach of reactants to the phenolic oxygen, thereby slowing down reactions such as etherification and esterification at this position.

Inhibition of Coplanarity: The steric clash between the ortho-substituents and the phenolic hydroxyl group can influence the conformation of the molecule and any derivatives formed.

Influence on Dimerization: As will be discussed in section 4.3, steric hindrance plays a crucial role in directing the pathways of oxidative coupling reactions, often favoring C-C bond formation over C-O bond formation.

Modifications that increase the size of the ortho-substituents would be expected to further enhance these steric effects, leading to even greater shielding of the phenolic hydroxyl group and potentially altering the preferred reaction pathways.

Electronic Effects:

The electronic nature of the substituents on the aromatic ring and the side chain has a profound impact on the properties of the molecule, particularly its antioxidant potential.

Electron-Donating Groups (EDGs): The methyl groups and the hydroxyl group are electron-donating, which increases the electron density on the aromatic ring and stabilizes the phenoxy radical formed upon hydrogen atom abstraction. This enhances the antioxidant activity. Further introduction of EDGs would be expected to increase this effect.

Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups, such as nitro or acyl groups, would decrease the electron density of the aromatic ring. This would make the phenolic proton more acidic but would destabilize the resulting phenoxy radical, likely leading to a decrease in antioxidant activity.

Modification of the hydroxyethyl side chain, for example, by converting the alcohol to an ether or an ester, can also subtly alter the electronic properties of the molecule and, consequently, its reactivity and biological activity.

Oligomerization and Dimerization Pathways

Hindered phenols like this compound are known to undergo oxidative coupling reactions to form dimers and oligomers. The specific products formed are highly dependent on the oxidant used and the reaction conditions.

A well-studied analogue, 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, provides insight into the potential dimerization pathways. Upon oxidation with potassium ferricyanide (B76249) (K₃Fe(CN)₆) in an alkaline medium, this compound undergoes oxidative self-coupling to yield a complex spirodienone structure: 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one researchgate.net. This reaction is believed to proceed through the formation of a phenoxy radical, which then undergoes further reactions.

The proposed mechanism for such dimerizations generally involves the following steps:

Formation of a Phenoxy Radical: The phenolic proton is abstracted by the oxidizing agent to form a resonance-stabilized phenoxy radical.

Radical Coupling: Two phenoxy radicals can couple in various ways. Due to the steric hindrance at the ortho positions, C-C coupling at the para position is often favored, leading to the formation of a biphenol derivative.

Intramolecular Cyclization: In the case of the 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, the hydroxyethyl side chain can participate in an intramolecular reaction, leading to the formation of the spirocyclic ether.

It is plausible that this compound would follow a similar dimerization pathway, although the smaller methyl groups might allow for a different distribution of products compared to the bulkier tert-butyl analogue.

Furthermore, oxidative coupling of the parent compound, 2,6-dimethylphenol, is a well-known method for the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. This suggests that under certain catalytic conditions, this compound could also undergo polymerization to form functionalized PPO derivatives.

Structure-Property Correlations in Modified this compound Scaffolds

The chemical structure of derivatives of this compound is intrinsically linked to their properties, most notably their antioxidant activity. The general principles governing the structure-antioxidant activity relationship in hindered phenols can be applied to this scaffold.

Key Structural Features for Antioxidant Activity:

The Phenolic Hydroxyl Group: This is the primary site of action for radical scavenging. The ability to donate the hydrogen atom from this group is crucial for antioxidant activity.

Steric Hindrance: The ortho-methyl groups provide steric protection to the phenolic hydroxyl and the resulting phenoxy radical. This hindrance enhances the stability of the radical, preventing it from participating in unwanted side reactions and allowing it to act as a persistent radical scavenger.

Substituents on the Aromatic Ring: As discussed in section 4.2, electron-donating groups on the ring increase antioxidant activity by stabilizing the phenoxy radical, while electron-withdrawing groups decrease it.

The following table summarizes the expected impact of various structural modifications on the antioxidant properties of the this compound scaffold.

Modification TypeExample of DerivativeExpected Effect on Antioxidant ActivityRationale
Alkylation of Phenolic OH 4-(2-Hydroxyethyl)-2,6-dimethyl-1-methoxybenzeneDecreaseThe radical scavenging phenolic proton is removed.
Acylation of Phenolic OH 4-(2-Hydroxyethyl)-2,6-dimethylphenyl acetateDecreaseThe radical scavenging phenolic proton is removed.
Alkylation of Ethyl OH 4-(2-Methoxyethyl)-2,6-dimethylphenolMinor ChangeMinimal impact on the electronic properties of the phenolic ring.
Acylation of Ethyl OH 2-(4-Hydroxy-3,5-dimethylphenyl)ethyl acetateMinor ChangeMinimal impact on the electronic properties of the phenolic ring.
Introduction of EDG on Ring 4-(2-Hydroxyethyl)-2,6-dimethyl-3-aminophe nolIncreaseThe electron-donating amino group further stabilizes the phenoxy radical.
Introduction of EWG on Ring 4-(2-Hydroxyethyl)-2,6-dimethyl-3-nitrophe nolDecreaseThe electron-withdrawing nitro group destabilizes the phenoxy radical.

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic and Structural Elucidation of 4 2 Hydroxyethyl 2,6 Dimethylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-(2-Hydroxyethyl)-2,6-dimethylphenol in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each unique proton environment. The two methyl groups at positions 2 and 6 are chemically equivalent and would produce a single, sharp singlet. The two aromatic protons at positions 3 and 5 are also equivalent and would appear as another singlet. The ethyl side chain would exhibit two signals, each corresponding to the two methylene (B1212753) (-CH₂-) groups. These would appear as triplets due to coupling with each other. The protons of the two hydroxyl (-OH) groups (one phenolic, one alcoholic) would typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton. One would expect to see signals for the six unique carbon atoms in the molecule: the two equivalent aromatic methyl carbons, the two equivalent aromatic carbons bearing the methyl groups (C2/C6), the two equivalent aromatic carbons bearing protons (C3/C5), the aromatic carbon attached to the ethyl group (C4), the aromatic carbon bearing the hydroxyl group (C1), and the two distinct carbons of the hydroxyethyl (B10761427) side chain.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Note: Data are hypothetical and based on typical chemical shift values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H (positions 3, 5)6.8 - 7.2Singlet (s)2H
-CH₂-Ar2.7 - 2.9Triplet (t)2H
-CH₂-OH3.7 - 3.9Triplet (t)2H
Ar-CH₃ (positions 2, 6)2.1 - 2.3Singlet (s)6H
Ar-OH 4.5 - 5.5Broad Singlet (br s)1H
-CH₂-OH 1.5 - 2.5Broad Singlet (br s)1H

For more complex derivatives or to unequivocally confirm the structure of this compound, two-dimensional (2D) NMR techniques are indispensable. They reveal correlations between nuclei, providing a complete picture of the molecular framework. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would be observed between the two methylene signals of the ethyl group, confirming their connectivity (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal for the aromatic methyl groups would show a correlation to the methyl carbon signal in the ¹³C dimension.

A correlation from the aromatic methyl protons to the aromatic carbons C1, C2/C6, and C3/C5.

A correlation from the aromatic protons (H3/H5) to carbons C1, C2/C6, C3/C5, and C4.

Crucially, a correlation from the benzylic methylene protons (-CH₂-Ar) to the aromatic carbon C4, confirming the attachment point of the ethyl side chain to the phenol (B47542) ring.

Mass Spectrometry (MS) Techniques for Fragmentography and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. purdue.edu For this compound, techniques like electrospray ionization (ESI) or electron ionization (EI) would be used. proquest.comnih.gov The resulting mass spectrum would show a peak for the molecular ion [M]⁺ or a protonated/deprotonated molecule [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 166.22 g/mol .

The fragmentation pattern (fragmentography) provides a molecular fingerprint and helps to confirm the structure. Common fragmentation pathways for this compound would likely involve:

Benzylic cleavage: Cleavage of the bond between the two ethylenic carbons is highly favorable, leading to the loss of a •CH₂OH radical (mass loss of 31) and formation of a stable benzylic cation.

Loss of water: Dehydration, involving the loss of a water molecule (H₂O, mass loss of 18) from the molecular ion, is a common fragmentation for alcohols.

Cleavage of the aromatic ring: While less common, fragmentation of the phenol ring itself can also occur under high-energy conditions.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted)IdentityFragmentation Pathway
166[M]⁺Molecular Ion
148[M - H₂O]⁺Loss of water from the ethyl group
135[M - CH₂OH]⁺Benzylic cleavage with loss of hydroxymethyl radical
121[M - C₂H₄OH]⁺Cleavage of the entire hydroxyethyl side chain

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound, HRMS would distinguish its molecular formula, C₁₀H₁₄O₂, from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. doi.org They are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the two hydroxyl groups, with the broadening caused by hydrogen bonding. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while those for the aliphatic methyl and methylene groups would be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. C-O stretching vibrations for the phenolic and alcoholic groups would be observed in the 1000-1250 cm⁻¹ range. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H stretching is often weak in Raman, the symmetric "breathing" mode of the substituted benzene (B151609) ring gives a strong, sharp signal. The C-H and C-C stretching vibrations of the alkyl substituents are also readily observed.

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.orgnih.gov This technique requires a single, high-quality crystal of the material. If a suitable crystal of this compound or its derivatives could be grown, X-ray diffraction analysis would provide precise information on:

Molecular Conformation: The exact spatial arrangement of the atoms, including the orientation of the hydroxyethyl side chain relative to the phenol ring.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The way molecules pack together in the crystal lattice, revealing details about intermolecular forces such as hydrogen bonding involving the phenolic and alcoholic hydroxyl groups. This information is critical for understanding the physical properties of the material.

Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are essential for separating components of a mixture, allowing for purity assessment of a synthesized compound and for monitoring the progress of a chemical reaction. When coupled with mass spectrometry, these techniques provide powerful analytical tools.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing volatile and thermally stable compounds. thermofisher.comhpst.cz For this compound, analysis by GC might require derivatization (e.g., silylation) of the polar hydroxyl groups to increase its volatility and prevent peak tailing. GC-MS is highly effective for assessing the purity of a final product and identifying volatile impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for analyzing less volatile or thermally sensitive compounds directly in solution, making it ideal for real-time reaction monitoring. nih.gov A researcher could take aliquots from a reaction mixture over time, inject them into the LC-MS, and quantify the disappearance of starting materials and the appearance of this compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Computational and Theoretical Investigations of 4 2 Hydroxyethyl 2,6 Dimethylphenol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution and orbital energies.

For 4-(2-Hydroxyethyl)-2,6-dimethylphenol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. From this optimized structure, various electronic properties can be determined.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For a phenol (B47542) derivative, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic system.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could be used for higher accuracy calculations of electron correlation effects, providing a more refined description of the electronic structure.

Table 1: Representative Data from Quantum Chemical Calculations for a Phenolic Compound This table is illustrative and represents the type of data that would be generated for this compound.

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
LUMO Energy-0.9 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.9 eVIndicates chemical reactivity and stability. A larger gap implies greater stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the 2-hydroxyethyl side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This is typically performed by systematically rotating the dihedral angles of the flexible bonds—specifically the C-C and C-O bonds of the ethyl group. A potential energy surface scan is conducted where the energy of the molecule is calculated at each rotational step. The results are plotted to create a potential energy landscape, which shows the low-energy (stable) conformations as valleys and the transition states between them as peaks.

The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group of the side chain and the phenolic oxygen or the π-system of the ring. These stable structures are the most likely to be populated at room temperature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results for validation of the computational model.

NMR Spectroscopy: The magnetic shielding constants for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). The predicted NMR spectra can help in the assignment of experimental peaks.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data due to the approximations in the calculations (e.g., the harmonic oscillator model).

A strong correlation between the predicted and experimental spectra would confirm that the calculated minimum-energy geometry is a good representation of the actual molecular structure.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical) This table illustrates how computational data for this compound would be validated.

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Value (Illustrative)
¹H NMR: Phenolic -OHδ 4.8 ppmδ 4.7 ppm
¹³C NMR: C-OH (Aromatic)δ 152.0 ppmδ 151.5 ppm
IR: O-H Stretch (Phenol)3605 cm⁻¹3610 cm⁻¹
IR: C-O Stretch (Alcohol)1045 cm⁻¹1050 cm⁻¹

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent.

In an MD simulation of this compound, a simulation box would be created containing one or more molecules of the compound and a large number of solvent molecules (e.g., water or an organic solvent). The interactions between all atoms are described by a force field. The simulation then calculates the trajectories of all atoms over time by solving Newton's equations of motion.

From these simulations, one can analyze:

Solvation Structure: How solvent molecules arrange around the solute, for example, through radial distribution functions. This would reveal details about hydrogen bonding between the hydroxyl groups and water.

Conformational Dynamics: How the molecule samples different conformations in solution over time, providing a dynamic view of the energy landscape.

Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound, which is important for understanding its physical properties in the solid or liquid state.

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models can provide deep insights into the reactivity of this compound and the mechanisms of its reactions.

Reactivity Indices: Based on DFT calculations, various reactivity descriptors can be calculated. For instance, the Fukui function can be used to identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, e.g., the phenolic oxygen) and electron-poor (positive potential) regions.

Reaction Mechanisms: For a specific reaction, computational chemistry can be used to model the entire reaction pathway. This involves locating the transition state (the energy maximum along the reaction coordinate) and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This approach could be used, for example, to study the antioxidant mechanism of this compound, by modeling its reaction with a free radical and determining the energetics of hydrogen atom transfer from the phenolic hydroxyl group.

These computational studies, when combined, would provide a comprehensive, atomistic-level understanding of the structure, properties, and reactivity of this compound.

Polymer Chemistry: Monomer Synthesis and Polymerization Mechanisms Involving 4 2 Hydroxyethyl 2,6 Dimethylphenol

Utilization as a Monomer in Polycondensation Reactions

4-(2-Hydroxyethyl)-2,6-dimethylphenol possesses two distinct reactive sites: a phenolic hydroxyl group and an aliphatic primary hydroxyl group. This bifunctional nature theoretically allows it to act as a monomer in various polycondensation reactions. The phenolic hydroxyl group can participate in reactions typical of phenols, while the hydroxyethyl (B10761427) group can undergo reactions characteristic of primary alcohols.

Synthesis of Novel Phenolic Resins and Copolymers

Phenolic resins are traditionally synthesized through the polycondensation of phenols with aldehydes, most commonly formaldehyde. specialchem.comsumibe.co.jp In this context, the phenolic ring of this compound could react with an aldehyde at the ortho and para positions. However, with the para position already substituted, reactions would be directed to the ortho positions. The presence of the methyl groups at the 2 and 6 positions would sterically hinder this reaction.

Furthermore, the aliphatic hydroxyl group could also react under certain conditions, potentially leading to the formation of ether linkages and a more complex, cross-linked resin structure. There is, however, a lack of specific published research detailing the synthesis and characterization of phenolic resins derived from this compound.

Incorporation into Polycarbonate Chains

Polycarbonates are commercially produced by the reaction of a diol with a carbonyl source, such as phosgene (B1210022) or a carbonate ester (e.g., diphenyl carbonate) via transesterification. uwb.edu.plresearchgate.net The phenolic hydroxyl group of this compound could potentially be incorporated into a polycarbonate backbone through reaction with phosgene or by transesterification with a diaryl carbonate.

If both the phenolic and the aliphatic hydroxyl groups were to participate in the polymerization, this compound could act as a comonomer to introduce specific functionalities or modify the properties of the resulting polycarbonate. No specific studies or data tables detailing the conditions or outcomes of such a polymerization have been found.

Formation of Polyester (B1180765) and Polyether Derivatives

The dual functionality of this compound also suggests its potential use in the synthesis of polyesters and polyethers.

Polyesters: The aliphatic hydroxyl group is well-suited for esterification reactions with dicarboxylic acids or their derivatives (e.g., acyl chlorides, esters) to form polyester chains. The phenolic hydroxyl group is generally less reactive in esterification with carboxylic acids but can react with more reactive acyl chlorides. The selective reaction of the aliphatic hydroxyl group could lead to the formation of linear polyesters with pendant phenolic groups.

Polyethers: Polyethers can be synthesized through various methods, including the Williamson ether synthesis or the dehydration of alcohols. google.com The aliphatic hydroxyl group of this compound could potentially undergo self-condensation under acidic conditions to form polyether linkages, though this is often accompanied by side reactions. Alternatively, it could be reacted with other diols or epoxides. The phenolic hydroxyl group could also be converted to an ether under appropriate conditions.

Despite these theoretical possibilities, specific research detailing the synthesis and properties of polyester and polyether derivatives of this compound is not available.

Polymerization Kinetics and Thermodynamics

A comprehensive understanding of the polymerization kinetics and thermodynamics is crucial for controlling the synthesis of polymers. This includes determining reaction rates, activation energies, and the influence of temperature, catalysts, and monomer concentration.

For a monomer like this compound, the kinetics would be complex due to the different reactivities of the phenolic and aliphatic hydroxyl groups. The relative rates of reaction of these two groups would significantly influence the final polymer structure. For instance, in a polyesterification reaction with a dicarboxylic acid, the primary alcohol is expected to be significantly more reactive than the phenolic hydroxyl group.

Kinetic studies on the polymerization of structurally similar monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), have been conducted, providing insights into the behavior of the hydroxyethyl group in radical polymerization. mdpi.com Similarly, extensive research exists on the oxidative polymerization of 2,6-dimethylphenol (B121312). researchgate.netresearchgate.net However, a dedicated kinetic and thermodynamic investigation of the polycondensation reactions of this compound has not been reported.

Control over Polymer Architecture and Molecular Weight Distribution

The ability to control polymer architecture (e.g., linear, branched, cross-linked) and molecular weight distribution is essential for tailoring the properties of the final material. nsf.govnih.gov For a bifunctional monomer like this compound, the polymer architecture would be highly dependent on the reaction conditions and the relative reactivity of the two hydroxyl groups.

Linear Polymers: Selective polymerization involving only one of the hydroxyl groups would lead to the formation of linear polymers. For example, selective esterification of the aliphatic hydroxyl group would produce a linear polyester with pendant phenolic groups.

Branched or Cross-linked Polymers: If both hydroxyl groups participate in the polymerization, branched or cross-linked structures could be formed. The extent of branching or cross-linking could potentially be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Techniques such as controlling the monomer feed rate or using specific catalysts can be employed to manage the molecular weight distribution in polycondensation reactions. rsc.orgresearchgate.net However, without experimental data for this compound, any discussion on the control of its polymer architecture and molecular weight remains speculative.

Elucidation of Polymerization Mechanisms and Side Reactions

The polymerization of this compound would proceed through mechanisms characteristic of its functional groups. In polycondensation reactions, this would typically involve nucleophilic substitution or addition-elimination reactions.

Potential side reactions could significantly impact the structure and properties of the resulting polymers. For instance, in high-temperature polyesterification, ether formation from the self-condensation of the hydroxyethyl groups could occur. In the synthesis of phenolic resins, side reactions leading to irregular structures are common. The steric hindrance from the methyl groups on the phenolic ring could also influence the course of polymerization and potentially lead to specific side reactions.

Detailed mechanistic studies, often involving spectroscopic analysis and model compound studies, are necessary to elucidate the precise reaction pathways and identify any side reactions. Such studies specific to this compound are currently absent from the scientific literature.

While the chemical structure of this compound suggests its potential as a versatile monomer for creating a variety of polymers, including phenolic resins, polycarbonates, polyesters, and polyethers, a thorough review of the available scientific literature indicates a lack of specific research on this compound. Consequently, detailed information regarding its polymerization behavior, kinetics, thermodynamics, and the ability to control the resulting polymer architecture is not available. The discussions presented in this article are therefore based on the established principles of polymer chemistry as applied to its functional groups. Further experimental research is necessary to fully explore and document the potential of this compound in the field of polymer science.

Advanced Material Science Applications of 4 2 Hydroxyethyl 2,6 Dimethylphenol Derived Systems

Development of High-Performance Polymeric Materials

The incorporation of the 2,6-dimethyl-substituted phenolic moiety into polymer backbones can lead to materials with exceptional characteristics. This structure is a key component of high-performance thermoplastics like Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), known for its excellent balance of thermal, mechanical, and dielectric properties. Systems derived from 4-(2-Hydroxyethyl)-2,6-dimethylphenol leverage this robust phenolic core while introducing additional functionality through the hydroxyethyl (B10761427) group, allowing for the creation of a diverse range of polymeric materials, including polyesters, polyethers, and polyurethanes.

Polymers derived from hindered phenols such as this compound are recognized for their superior thermal stability. The bulky methyl groups at the ortho positions to the hydroxyl group sterically hinder oxidation, a primary degradation pathway for many polymers at elevated temperatures. This structural feature contributes to a higher decomposition temperature and increased char yield upon pyrolysis.

Research on analogous systems like PPO demonstrates that the degradation of the polymer chain in an inert atmosphere typically occurs at temperatures exceeding 400°C. The primary mechanism involves the cleavage of the ether linkages in the polymer backbone. In an oxidative environment, the degradation is more complex, but the hindered phenolic structure helps to mitigate the onset of thermo-oxidative breakdown. The incorporation of phosphorus-containing groups, for example, has been shown to further enhance the thermal stability and flame retardancy of PPO-based materials, leading to higher glass transition temperatures (Tg) and increased char formation.

The thermal properties of these polymers are critical for applications where materials are exposed to high temperatures, such as in automotive under-the-hood components, electrical appliances, and aerospace systems. The inherent stability of the 2,6-dimethylphenol (B121312) unit provides a strong foundation for developing materials that can maintain their structural and functional integrity under demanding thermal conditions.

Table 1: Comparative Thermal Properties of High-Performance Polymers

Polymer System Glass Transition Temperature (Tg) (°C) Decomposition Temperature (TGA, 5% weight loss) (°C) Char Yield at 800°C (Nitrogen) (%)
PPO (analogue) ~215 > 430 > 20
DOPO-modified PPO > 220 > 450 > 30
Standard Epoxy Resin 150-180 ~350 < 20

| High-Performance Polyimide | > 250 | > 500 | > 50 |

Polymers based on this compound can be engineered to possess specific optical properties, including high transparency and a tunable refractive index. Amorphous polymers derived from this compound, similar to PPO, are generally transparent with good optical clarity. The lack of significant crystallinity in the as-processed state minimizes light scattering, which is crucial for applications such as optical lenses, light-emitting diode (LED) encapsulants, and transparent coatings.

The refractive index of these materials can be controlled by manipulating the polymer's molecular structure and morphology. For instance, creating porosity within the polymer matrix can significantly lower the refractive index. Studies on PPO films have shown that the refractive index can be tuned over a wide range, from approximately 1.58 for a dense, amorphous film to as low as 1.39 for a nanoporous crystalline film. This tunability is highly desirable for creating anti-reflective coatings and other optical components.

Furthermore, the inherent structure of the phenolic ring provides UV-blocking capabilities. Polymers containing these moieties can absorb UV radiation, which helps to protect the material itself and any underlying substrates from photodegradation. This property is advantageous for outdoor applications and protective coatings.

The incorporation of this compound derivatives into polymer composites can significantly enhance their mechanical performance. When used as a comonomer or an additive in thermosetting resins like epoxies or in thermoplastic blends, the rigid phenolic structure contributes to increased stiffness, strength, and dimensional stability.

In epoxy resin systems, phenolic compounds can act as curing agents or modifiers. The reaction of the phenolic hydroxyl group with the epoxy ring leads to a highly cross-linked network. This increases the cross-link density of the final thermoset, which generally translates to a higher flexural modulus and compressive strength. Blending bio-phenolic resins with epoxy has been shown to increase the tensile modulus by over 25%.

When used in thermoplastic composites, for example with glass or carbon fibers, polymers derived from this phenolic monomer can improve the adhesion between the fiber reinforcement and the polymer matrix. The hydroxyl groups can form hydrogen bonds or covalent linkages with the fiber surface, leading to more efficient stress transfer from the matrix to the fibers. This results in composites with improved tensile and flexural strength. For example, treating glass fibers with silane coupling agents in PPO composites has been shown to significantly increase tensile strength compared to composites with untreated fibers.

Table 2: Mechanical Properties of Phenolic-Modified Polymer Systems

Material System Tensile Strength (MPa) Tensile Modulus (GPa) Flexural Strength (MPa)
Neat Epoxy 60-80 2.5-3.0 100-120
Phenolic-Modified Epoxy (20 wt%) 75-95 > 3.5 > 120
Unfilled PPO 50-70 ~2.5 80-100

| Glass Fiber/PPO Composite (20 vol%) | > 100 | > 7.5 | > 150 |

Supramolecular Chemistry and Self-Assembly of Derivatives

The functional groups present in this compound—the phenolic hydroxyl and the primary alcohol—make its derivatives excellent candidates for use in supramolecular chemistry and self-assembly. These processes rely on non-covalent interactions such as hydrogen bonding, π–π stacking, and metal coordination to build well-defined, higher-order structures. nih.govresearchgate.net

The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, enabling the formation of intricate hydrogen-bonded networks. The directionality and strength of these bonds can be used to guide the assembly of molecules into specific architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The aromatic ring can participate in π–π stacking interactions, which further stabilize the assembled structures.

Furthermore, the phenolic hydroxyl group can act as a ligand for metal ions. This allows for the creation of metal-phenolic networks (MPNs), which are a class of coordination polymers. nih.govacs.orgunimelb.edu.au The self-assembly of phenolic derivatives with various metal ions can lead to the formation of films, capsules, and other nanostructured materials with tunable properties and functions. These materials have potential applications in catalysis, separations, and sensing. The ability to form both hydrogen bonds and coordinate with metals provides a versatile toolkit for designing complex, functional supramolecular systems. nih.govresearchgate.net

Crystal Engineering and Solid-State Material Design

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Derivatives of this compound are promising building blocks for crystal engineering due to their capacity for forming specific and reliable non-covalent interactions.

The solid-state packing of these molecules is heavily influenced by hydrogen bonding involving the hydroxyl groups and potential π-stacking of the aromatic rings. By modifying the molecule, for instance, by introducing other functional groups, it is possible to program the way the molecules interact with each other in the solid state. This allows for the rational design of crystal structures with specific topologies and properties, such as porosity or non-linear optical activity.

The interplay between different non-covalent interactions, such as O-H···O hydrogen bonds, C-H···O interactions, and π-stacking, dictates the final crystal lattice. mdpi.comunam.mx Understanding these interactions is key to predicting and controlling the solid-state assembly. The rigid nature of the phenyl ring combined with the flexible hydroxyethyl chain provides a balance of conformational stability and adaptability, which can be exploited to create novel crystalline materials for applications in areas like gas storage, separation, and solid-state catalysis.

Applications in Specialty Coatings and Adhesives (Non-Biomedical)

Derivatives of this compound are valuable components in the formulation of high-performance specialty coatings and adhesives for non-biomedical applications. Phenolic resins, in general, are known for their excellent chemical resistance, thermal stability, and adhesive properties. chempoint.comepra.euyoutube.com

In specialty coatings , these derivatives can be used to formulate protective linings for tanks, pipes, and industrial equipment that are exposed to corrosive chemicals and high temperatures. When cross-linked with other polymers such as epoxies or polyesters, they form dense networks that provide a robust barrier against acids, solvents, and other aggressive substances. epra.eu The resulting coatings exhibit strong adhesion to metal substrates and high durability. While their color stability can be limited, they are highly effective as primers and protective undercoats in demanding industrial and marine environments. epra.eu

In the field of adhesives , the incorporation of this phenolic structure can lead to formulations with superior bond strength and thermal resistance. They can be used to bond a variety of substrates, including metals, composites, and other plastics. PPO-based materials, for instance, are known for their high-temperature resistance and dimensional stability, making them suitable for structural adhesives in the automotive and electronics industries. masterbond.com The reactive hydroxyl group on the this compound molecule allows it to be chemically integrated into polymer networks like polyurethanes, enhancing their mechanical and adhesive properties. mdpi.com

Catalytic and Ligand Applications of 4 2 Hydroxyethyl 2,6 Dimethylphenol and Its Metal Complexes

Development of Metal-Organic Frameworks (MOFs)

No studies were identified that describe the use of 4-(2-Hydroxyethyl)-2,6-dimethylphenol as an organic linker or strut in the synthesis of Metal-Organic Frameworks. The unique structural and functional properties that this specific molecule could impart to a MOF structure have not been reported in the available literature.

Use as a Ligand in Homogeneous and Heterogeneous Catalysis

There is no available research detailing the synthesis of metal complexes with this compound and their subsequent application in either homogeneous or heterogeneous catalysis. Consequently, data on reaction types, catalytic efficiency, substrate scope, and catalyst stability for such complexes are not available.

Role as a Proton Source or Hydrogen Bond Donor in Organic Transformations

While the phenolic hydroxyl group and the ethyl-hydroxyl group in this compound suggest potential for its use as a proton source or hydrogen bond donor in organic reactions, no specific examples or studies validating this role in promoting organic transformations have been found.

Mechanistic Studies of Catalytic Cycles Involving this compound Derived Catalysts

In the absence of any reported catalytic systems derived from this compound, there are no corresponding mechanistic studies. Research into reaction kinetics, intermediate identification, or computational modeling of catalytic cycles involving this compound has not been published.

Emerging Research Frontiers and Future Directions for 4 2 Hydroxyethyl 2,6 Dimethylphenol

Integration into Advanced Functional Materials

The molecular architecture of 4-(2-Hydroxyethyl)-2,6-dimethylphenol makes it an attractive candidate for the development of advanced functional materials. Its precursor, 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol), is the primary monomer for producing poly(phenylene oxide) (PPO), a high-performance thermoplastic known for its excellent heat resistance, dimensional stability, and dielectric properties. researchgate.netchemicalbook.com The introduction of a hydroxyethyl (B10761427) group onto this phenolic backbone opens up new avenues for creating novel polymers and materials with tailored properties.

The primary hydroxyl group provides a reactive site for a variety of polymerization and modification reactions. This allows this compound to be incorporated into polymer chains as a monomer, comonomer, or as a pendant group to modify existing polymers. Potential applications include:

High-Performance Polyesters and Polyurethanes: The aliphatic hydroxyl group can react with diacids or diisocyanates to form polyesters and polyurethanes, respectively. The bulky, sterically hindered phenol (B47542) moiety incorporated into the polymer backbone would be expected to enhance thermal stability, chemical resistance, and flame retardancy.

Epoxy Resins: The phenolic hydroxyl group can react with epichlorohydrin (B41342) to form epoxy resins. The additional aliphatic hydroxyl group could serve as a site for further cross-linking, potentially leading to resins with increased toughness and adhesion.

Surface Modification and Coatings: The compound's dual functionality allows it to act as a coupling agent or surface modifier. It could be grafted onto surfaces to impart specific properties, such as hydrophilicity (from the hydroxyethyl group) and antioxidant capabilities (from the hindered phenol group).

Research in this area will focus on synthesizing and characterizing these new materials, evaluating their performance advantages over existing materials, and exploring their use in demanding applications such as electronics, aerospace, and automotive components. A related compound, 6,6'-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol), has already been explored for modifying metal alkoxides to generate nanoceramic materials with improved regularity and dispersion, highlighting the potential of such structures in advanced material synthesis. nih.govresearchgate.net

Potential Functional MaterialRole of this compoundPotential Enhanced PropertiesExample Application Areas
Modified Poly(phenylene oxide) (PPO)Comonomer / Chain TerminatorImproved processability, adhesion, sites for cross-linkingElectronic components, automotive parts
Specialty Polyesters / PolyurethanesMonomer (Diol)Increased thermal stability, flame retardancy, hydrolytic stabilityHigh-temperature coatings, adhesives, specialty foams
Advanced Epoxy ResinsCuring agent / ModifierEnhanced toughness, higher glass transition temperature, improved adhesionAerospace composites, electronic encapsulation
Functional SurfacesSurface grafting agentAntioxidant properties, controlled wettability, improved biocompatibilityBiomedical devices, membranes, sensors

Exploration of Novel Synthetic Pathways with Reduced Environmental Footprint

While established methods for producing substituted phenols often rely on traditional chemical processes, there is a significant push towards developing "green" synthetic routes that minimize environmental impact. researchgate.net Future research on this compound will heavily focus on sustainable synthesis. This involves exploring alternative reagents, catalysts, and reaction conditions that are more environmentally benign than conventional methods, which might involve hazardous materials like tin tetrachloride or flammable organometallics. google.com

Key areas of exploration for greener synthesis include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (aqueous solutions, ambient temperature, and pressure), significantly reducing energy consumption and waste generation. nih.gov Research could focus on identifying or engineering enzymes, such as monooxygenases or hydroxylases, for the regioselective hydroxylation of 2,6-dimethylphenol derivatives or the enzymatic coupling of precursors. nih.govresearchgate.net

Heterogeneous Catalysis: Developing solid acid or mixed-oxide catalysts can facilitate the synthesis in continuous flow reactors, simplifying product separation and catalyst recycling. researchgate.netrsc.org For instance, the synthesis of the 2,6-dimethylphenol precursor can be achieved via gas-phase methylation of phenol over a solid acid catalyst. researchgate.netwikipedia.org Similar principles could be applied to the hydroxyethylation step, replacing homogeneous catalysts with recyclable solid catalysts.

ApproachConventional Method (Hypothetical)Potential Green AlternativeEnvironmental Benefits
Catalysis Homogeneous Lewis acids (e.g., AlCl₃, SnCl₄)Biocatalysts (e.g., oxidoreductases) or recyclable solid catalysts (e.g., zeolites, mixed-metal oxides)Mild reaction conditions, high selectivity, reduced metal waste, catalyst reusability.
Solvents Chlorinated hydrocarbons, aromatic solvents (e.g., Toluene)Water, bio-based solvents (e.g., 2-MeTHF, CPME), supercritical CO₂Reduced toxicity, lower emissions, improved safety, potential for biodegradation. mdpi.com
Reagents Stoichiometric, hazardous reagentsUse of safer starting materials, catalytic processes with high atom economyGeneration of less waste, avoidance of toxic intermediates and byproducts.
Process Batch processing with complex purificationContinuous flow synthesis, integrated separationImproved energy efficiency, better process control, reduced waste streams.

High-Throughput Screening and Combinatorial Approaches in Material Discovery

The discovery of new materials is often accelerated by high-throughput and combinatorial methods, which allow for the rapid synthesis and screening of large libraries of compounds. nih.govnih.gov this compound is an ideal scaffold for building such libraries due to its two distinct reactive hydroxyl groups.

A combinatorial approach would involve:

Library Synthesis: Using the compound as a core structure, its two hydroxyl groups can be systematically reacted with a diverse set of chemical building blocks (e.g., acyl chlorides, isocyanates, alkyl halides) in a parallel fashion to create a large library of derivatives. uzh.ch

High-Throughput Screening (HTS): This library of new molecules would then be subjected to HTS to evaluate their properties for specific applications. nih.gov For example, polymers formed from these derivatives could be rapidly screened for thermal stability using thermogravimetric analysis (TGA), for flame retardancy using microscale combustion calorimetry, or for specific biological interactions in cell-based assays. nih.govmdpi.com

This strategy replaces the traditional, slower "one-by-one" synthesis and testing approach with a massively parallel process. the-scientist.com By combining automated synthesis, robotic sample handling, and rapid analytical techniques, researchers can quickly identify "hit" compounds with desired properties from a large and diverse chemical space, significantly accelerating the material discovery pipeline.

Scaffold ComponentPoint of DiversificationExample Building BlocksResulting Functional GroupPotential Property to Screen For
This compoundPhenolic -OHAlkyl Halides, Acyl ChloridesEthers, EstersAntioxidant activity, UV stability
Aliphatic -OHIsocyanates, Acrylates, EpoxidesUrethanes, Acrylate Esters, EthersPolymerization kinetics, adhesion, cross-link density

Interdisciplinary Research with Other Fields of Chemical Science and Engineering

The full potential of this compound can only be realized through collaboration across multiple scientific and engineering disciplines. Its development from synthesis to application requires a convergence of expertise.

Polymer Science: Polymer chemists will be essential for designing and synthesizing novel polymers using this compound as a monomer. They will focus on controlling polymer architecture, molecular weight, and polydispersity to achieve desired macroscopic properties.

Materials Science and Engineering: Material scientists will characterize the new polymers and composites, studying their mechanical, thermal, and electrical properties. They will investigate structure-property relationships to guide the design of materials for specific end-uses, from advanced coatings to nanocomposites. nih.gov

Chemical Engineering: Chemical engineers will play a crucial role in developing scalable, safe, and economical manufacturing processes for both the monomer and the resulting polymers. This includes reactor design (e.g., fluidized bed reactors as used for its precursor), process optimization, and purification strategies. researchgate.net

Biotechnology and Green Chemistry: Experts in biocatalysis and sustainable process design will be vital for developing the environmentally friendly synthetic pathways discussed previously. This involves enzyme discovery, metabolic engineering, and life cycle assessment to ensure the sustainability of the entire production chain. mdpi.com

Computational Chemistry: Computational chemists can use modeling and simulation to predict the properties of new materials derived from this compound before they are synthesized. This in-silico screening can help prioritize the most promising candidates for experimental investigation, saving time and resources.

This interdisciplinary approach ensures that research progresses from fundamental molecular design through to practical, scalable applications, accelerating the transition of this promising molecule from the laboratory to the marketplace.

Collaborating FieldResearch FocusPotential Outcome
Polymer ScienceSynthesis of new polymers (polyesters, polyurethanes, etc.)Novel thermoplastics and thermosets with enhanced properties.
Materials ScienceCharacterization of mechanical, thermal, and chemical propertiesHigh-performance materials for electronics, aerospace, and biomedical applications.
Chemical EngineeringProcess development, scale-up, and economic analysisCost-effective and scalable production of the monomer and its polymers.
Biotechnology / Green ChemistryDevelopment of enzymatic and sustainable synthetic routesAn eco-friendly manufacturing process with a reduced environmental footprint.
Computational ChemistryMolecular modeling to predict material propertiesAccelerated discovery of new materials with targeted functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Hydroxyethyl)-2,6-dimethylphenol, and how can yield and purity be improved?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution reactions, such as selective methylation using iron-chromium mixed oxide catalysts in fluidized bed reactors . Copper-catalyzed oxidative coupling reactions (e.g., with 2,6-dimethylphenol) have also demonstrated high selectivity, producing derivatives like 4-(methoxymethyl)-2,6-dimethylphenol . Key parameters include temperature control (150–200°C), solvent selection (e.g., tetrahydrofuran or acetic acid), and catalyst loading (5–10 wt%). Purification via column chromatography with silica gel (ethyl acetate/hexane eluent) is recommended for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Elucidation : Use NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts at δ 4.5–5.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., m/z 198.26 for the parent compound) .
  • Chromatography : HPLC with UV detection (λ = 270 nm) is suitable for purity assessment .

Advanced Research Questions

Q. What mechanistic pathways govern the environmental degradation of this compound, and how can its persistence be modeled?

  • Methodological Answer : Environmental degradation studies indicate limited aerobic biodegradation and negligible anaerobic breakdown . Photolysis rates can be estimated using UV-Vis spectroscopy (λ = 254 nm) in simulated sunlight. Adsorption behavior follows hybrid Langmuir-Redlich–Peterson isotherms when using ionic liquid-functionalized MOFs, with maximum adsorption capacities (Qmax) of ~120 mg/g . Computational models (e.g., EPI Suite) predict a half-life >60 days in aquatic systems, necessitating advanced oxidation processes (AOPs) for remediation .

Q. How do structural modifications of this compound influence its antioxidative activity?

  • Methodological Answer : Sulfur-containing derivatives (e.g., 4-(3-dodecylthiopropyl)-2,6-dimethylphenol) exhibit enhanced antioxidative effects compared to α-tocopherol. Activity is assessed via:

  • Bacterial Survival Assays : Wild-type and repair-deficient E. coli strains are exposed to oxidative stressors (e.g., H2O2), with survival rates quantified via colony-forming units (CFU) .
  • Dominant Lethal Mutation Tests : Murine embryonic cells are treated with derivatives, and mutagenicity is evaluated using chromosomal aberration assays .
  • Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., hydroxyethyl) enhance radical scavenging, while bulky substituents reduce bioavailability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (ANSI Z87.1-compliant) to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • First Aid : For skin contact, rinse with 0.9% saline for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .
  • Waste Disposal : Neutralize with 10% NaOH and incinerate in EPA-approved facilities .

Key Research Gaps

  • Mechanistic Studies : The role of hydroxyethyl groups in directing electrophilic substitution remains unclear. Kinetic isotope effect (KIE) experiments could elucidate reaction pathways .
  • Ecotoxicity : Limited data exist on chronic exposure effects in aquatic organisms. Daphnia magna 21-day reproduction assays are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.